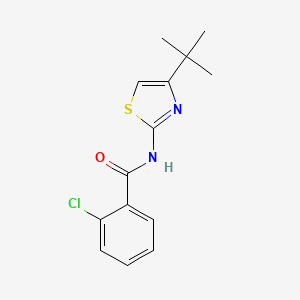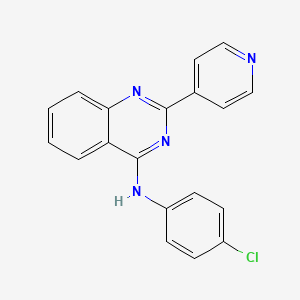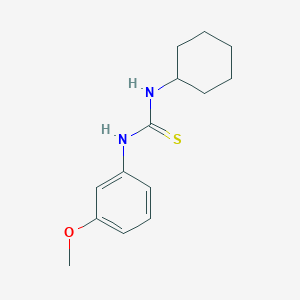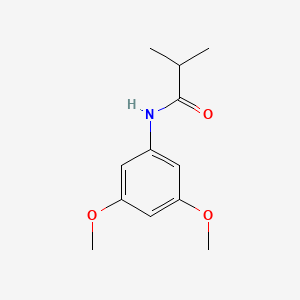
N-(3,5-dimethoxyphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-2-methylpropanamide, also known as DOM or STP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1963 and has since been used in scientific research to study its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-methylpropanamide involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways and the modulation of neurotransmitter release. This results in altered mood, perception, and cognition. It also has effects on other receptors, including the dopamine D2 receptor and the alpha-1 adrenergic receptor.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-methylpropanamide has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also has effects on the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(3,5-dimethoxyphenyl)-2-methylpropanamide in scientific research has several advantages, including its potency and selectivity for the 5-HT2A receptor. However, it also has limitations, including its potential for abuse and its effects on other receptors, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(3,5-dimethoxyphenyl)-2-methylpropanamide, including the development of more selective agonists for the 5-HT2A receptor, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of psychiatric disorders.
Conclusion:
In conclusion, N-(3,5-dimethoxyphenyl)-2-methylpropanamide, or N-(3,5-dimethoxyphenyl)-2-methylpropanamide, is a synthetic compound that has been used in scientific research to study its mechanism of action and physiological effects. While it has several advantages for research, including its potency and selectivity, it also has limitations, including its potential for abuse. Future research directions include the development of more selective agonists and the investigation of its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(3,5-dimethoxyphenyl)-2-methylpropanamide involves several steps, including the conversion of 3,5-dimethoxybenzaldehyde to 3,5-dimethoxyphenyl-2-nitropropene, followed by reduction with sodium borohydride to yield 3,5-dimethoxyphenyl-2-nitropropane. This compound is then reacted with methylamine to form N-(3,5-dimethoxyphenyl)-2-methylpropanamide.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-2-methylpropanamide has been used in scientific research to study its effects on the central nervous system. Studies have shown that it acts as a potent agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It has also been shown to have affinity for other receptors, including the dopamine D2 receptor and the alpha-1 adrenergic receptor.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)12(14)13-9-5-10(15-3)7-11(6-9)16-4/h5-8H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIISMMJDFUKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788584 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5779813.png)

![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)
![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)

![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
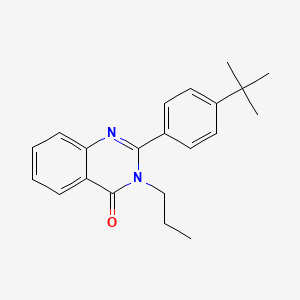
![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)
